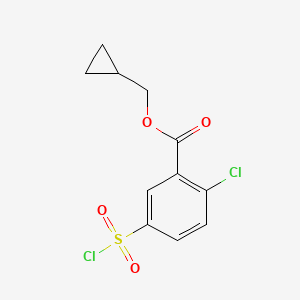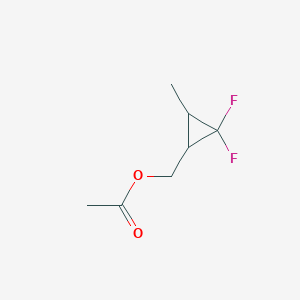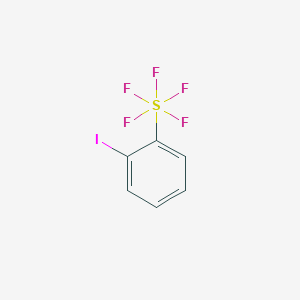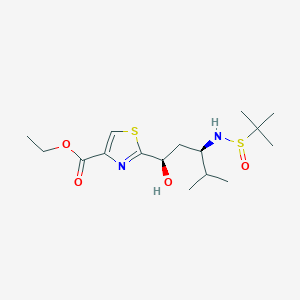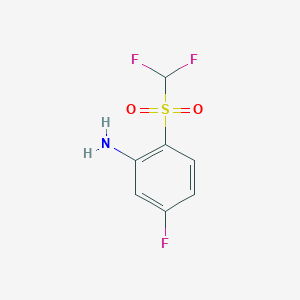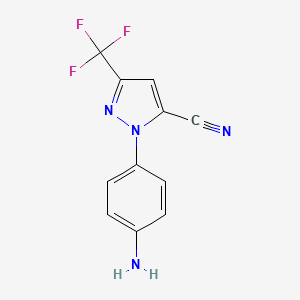
4-(5-cyano-3-trifluoromethyl-1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a trifluoromethyl group, an aminophenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various synthetic routes, including radical trifluoromethylation . The reaction conditions often involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation .
Análisis De Reacciones Químicas
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in biological research to study its effects on various biological systems.
Industry: It is used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves the formation of electron donor-acceptor complexes with arylthiolate anions. This process can undergo an intramolecular single electron transfer reaction under visible light irradiation, leading to the formation of various products .
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as trifluoromethyl phenyl sulfone and other trifluoromethylated compounds. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity .
Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Perfluoroalkyl phenyl sulfones
Propiedades
Fórmula molecular |
C11H7F3N4 |
|---|---|
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)10-5-9(6-15)18(17-10)8-3-1-7(16)2-4-8/h1-5H,16H2 |
Clave InChI |
CKOSXNJTBDFXNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


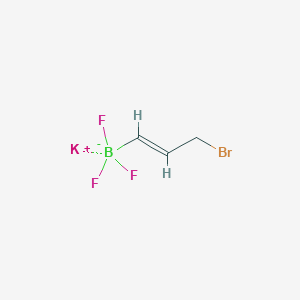
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
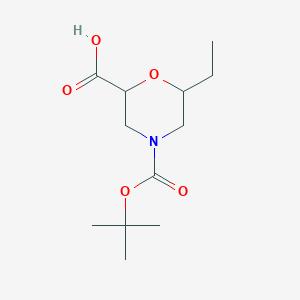
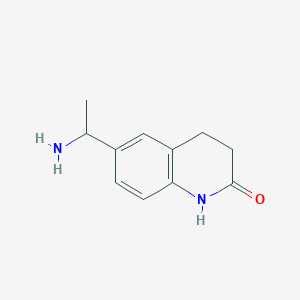
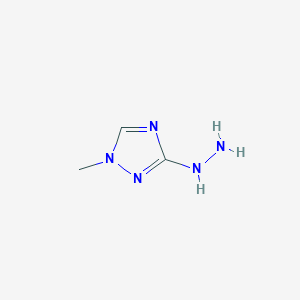
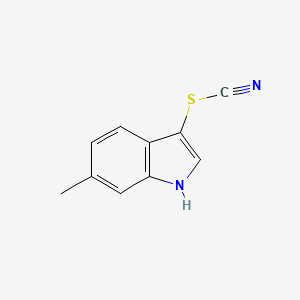
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
